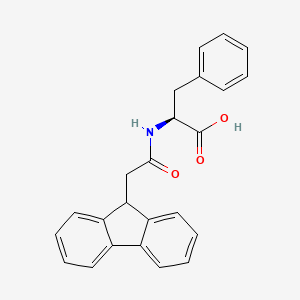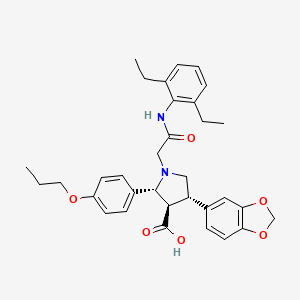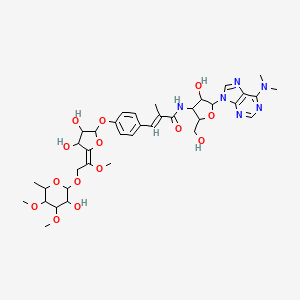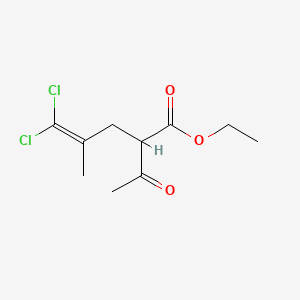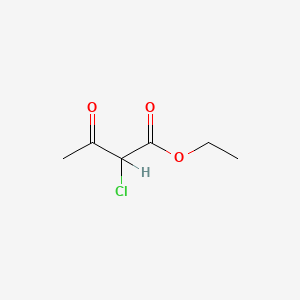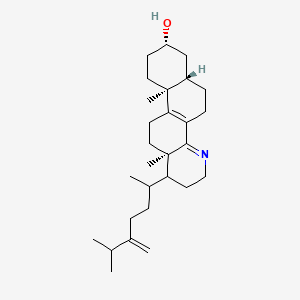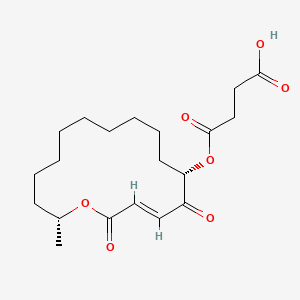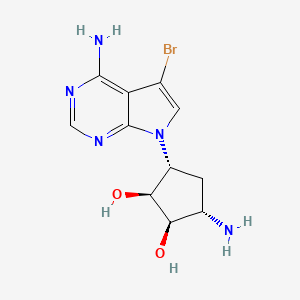
Almoxatone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Almoxatone has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of monoamine oxidase B and to develop new MAO-B inhibitors.
Biology: this compound is used in biological studies to understand the role of MAO-B in various physiological and pathological processes.
Medicine: Although not marketed, this compound’s potential as an antidepressant and antiparkinsonian agent makes it a subject of interest in pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Almoxatone involves several steps, starting with the preparation of the core oxazolidinone structure. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The initial step involves the reaction of an appropriate amino alcohol with phosgene or a phosgene equivalent to form the oxazolidinone ring.
Substitution Reactions: The oxazolidinone ring is then subjected to substitution reactions to introduce the necessary substituents, such as the chlorobenzyl group and the methylamino group.
Final Assembly: The final step involves the coupling of the substituted oxazolidinone with the appropriate benzyl halide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
Almoxatone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly at the oxazolidinone ring or the chlorobenzyl group.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or reduced oxazolidinone derivatives.
Wirkmechanismus
Almoxatone exerts its effects by selectively and reversibly inhibiting monoamine oxidase B (MAO-B). This enzyme is responsible for the breakdown of monoamines such as dopamine. By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selegiline: Another selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A more potent and selective MAO-B inhibitor compared to Selegiline, also used in Parkinson’s treatment.
Uniqueness
Almoxatone is unique in its reversible inhibition of MAO-B, whereas some other inhibitors like Selegiline and Rasagiline are irreversible. This reversibility can offer advantages in terms of safety and side effect profiles, making this compound a valuable compound for research despite not being marketed .
Eigenschaften
CAS-Nummer |
84145-89-1 |
|---|---|
Molekularformel |
C18H19ClN2O3 |
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
(5R)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-5-(methylaminomethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H19ClN2O3/c1-20-10-17-11-21(18(22)24-17)15-5-7-16(8-6-15)23-12-13-3-2-4-14(19)9-13/h2-9,17,20H,10-12H2,1H3/t17-/m1/s1 |
InChI-Schlüssel |
KYXSTSXVEXKFJI-QGZVFWFLSA-N |
Isomerische SMILES |
CNC[C@@H]1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl |
SMILES |
CNCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl |
Kanonische SMILES |
CNCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
84145-89-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-(4-((3-chlorophenyl)methoxy)phenyl)-5-((methylamino)methyl)-2-oxazolidinone MD 240928 MD 240931 MD 780236 MD 780236, (R)-isomer MD 780236, (S)-isomer MD 780236, monomesylate MD-240928 MD-240931 MD-780236 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



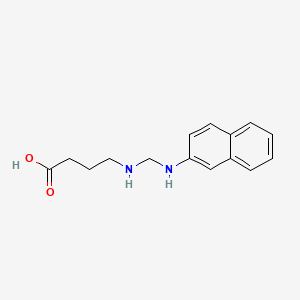
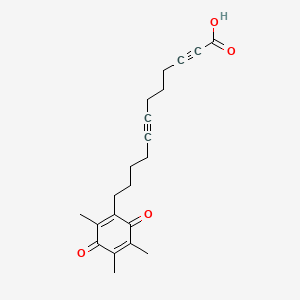
![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)
